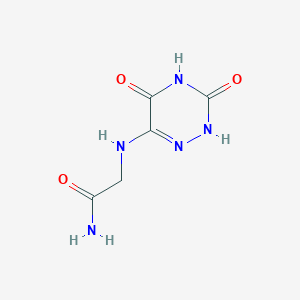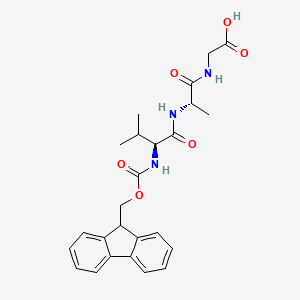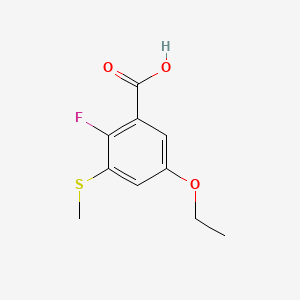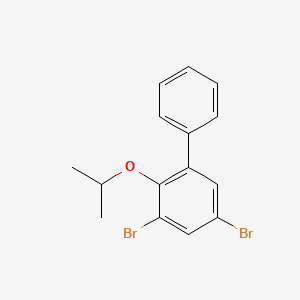
3,5-Dibromo-2-isopropoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-isopropoxy-1,1’-biphenyl: is an organic compound with the molecular formula C₁₅H₁₄Br₂O and a molecular weight of 370.079 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxy group attached to a biphenyl structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl typically involves the bromination of 2-isopropoxy-1,1’-biphenyl. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated biphenyl compounds.
Coupling Products: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .
Comparación Con Compuestos Similares
3,3’-Dibromo-1,1’-biphenyl: Similar structure but lacks the isopropoxy group.
1,1’-Biphenyl, 2,2’-dibromo-: Another dibromo biphenyl derivative with bromine atoms at different positions.
3,5-Dibromo-4-iodobiphenyl: Contains an additional iodine atom, making it more reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts different electronic and steric properties compared to other dibromo biphenyl derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C15H14Br2O |
|---|---|
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
HKGVXHUASQHWNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


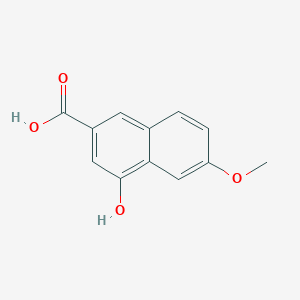
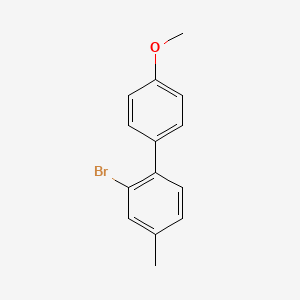

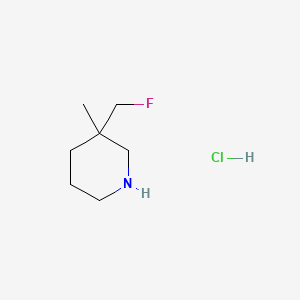
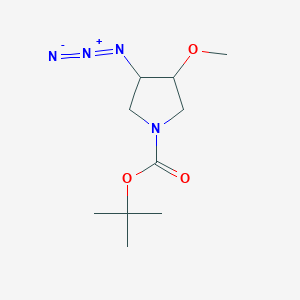
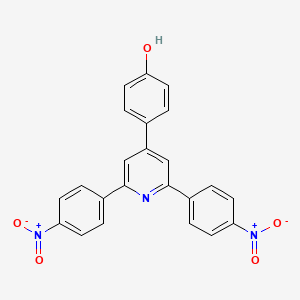
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)


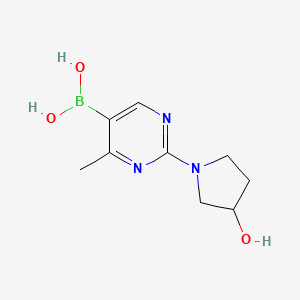
![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
